molecular formula C12H12BrF3O3 B14049021 1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14049021
M. Wt: 341.12 g/mol
InChI Key: RVNSQNUWJJUZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a bromine atom, an ethoxy group, and a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 4-ethoxy-3-(trifluoromethoxy)acetophenone with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions can affect the compound’s reactivity and its ability to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 3-Bromo-1,1,1-trifluoro-2-propanol

Uniqueness

1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both an ethoxy group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

1-bromo-1-[4-ethoxy-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H12BrF3O3/c1-3-18-9-5-4-8(11(13)7(2)17)6-10(9)19-12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

RVNSQNUWJJUZPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(=O)C)Br)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.